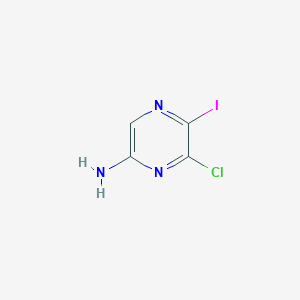

6-Chloro-5-iodopyrazin-2-amine

説明

6-Chloro-5-iodopyrazin-2-amine is a chemical compound with the CAS Number: 925678-00-8 . It has a molecular weight of 255.45 and its molecular formula is C4H3ClIN3 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H, (H2,7,9) and the InChI key is YEBDYUMXHLRMBW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point of this compound is not available .科学的研究の応用

Catalytic Aminocarbonylation

- Application : 6-Chloro-5-iodopyrazin-2-amine is used in the palladium-catalysed aminocarbonylation of iodopyrazine, leading to the synthesis of biologically important compounds like N-substituted nicotinamides and 3-pyridyl-glyoxylamides (Takács et al., 2007).

Synthesis of Pyrazolo Pyrimidin Derivatives

- Application : It is utilized in the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, showing potential moderate anticancer activity (Lu Jiu-fu et al., 2015).

Synthesis of Pyrazine Derivatives

- Application : The compound is used in developing methods for synthesizing 6-methylpyrazine-2-yl-amines, a process involving arylation and subsequent amination (Colbon et al., 2008).

Synthesis of Energetic Derivatives

- Application : It is involved in the synthesis of energetic compounds like 2-(5-amino-tetrazol-1-yl)-3,5-dinitro-pyridin-4-ylamine, showcasing notable thermal behaviors and detonation properties (Zhao Ku, 2015).

Synthesis of Dipeptide Mimics

- Application : This chemical is part of the process for synthesizing structurally diverse 5-oxopiperazine-2-carboxylates, which serve as dipeptide mimics and templates (Limbach et al., 2009).

Halopyridine Aminations

- Application : this compound is used in aminations of halopyridines, leading to the formation of aminopyridines through mechanisms involving pyridyne intermediates (Pieterse & Hertog, 2010).

Safety and Hazards

The safety information for 6-Chloro-5-iodopyrazin-2-amine indicates that it is dangerous . The hazard statements include H301-H311-H331 , which refer to toxicity if swallowed, in contact with skin, or if inhaled. Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

6-chloro-5-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBDYUMXHLRMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/no-structure.png)

![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)

![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)

![N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2659160.png)